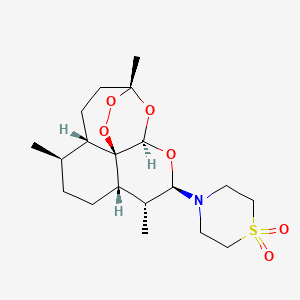

Artemisone

Übersicht

Beschreibung

Artemisone is a second-generation semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua, commonly known as sweet wormwood. This compound was developed to enhance the efficacy and reduce the toxicity of artemisinin derivatives, primarily for the treatment of malaria. It has shown promising results in preclinical and clinical studies due to its potent antimalarial activity and improved pharmacokinetic properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Artemisone umfasst mehrere Schritte, beginnend mit Dihydroartemisinin, einem Derivat von Artemisinin. Die wichtigsten Schritte umfassen:

Oxidation: Dihydroartemisinin wird oxidiert, um eine Zwischenverbindung zu bilden.

Einführung von Thiomorpholin: Die Zwischenverbindung wird dann mit Thiomorpholin umgesetzt, um die Thiomorpholin-Gruppierung einzuführen.

Reinigung: Das Endprodukt, this compound, wird mit chromatographischen Verfahren gereinigt.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Bulk-Synthese: Großtechnische Oxidations- und Thiomorpholin-Einführungsreaktionen.

Kristallisation: Das Produkt wird kristallisiert, um die Reinheit zu gewährleisten.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Artemisone unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Peroxidbrücke in this compound verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Dichlormethan, Ethanol, Methanol.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Artemisinin-Derivate mit veränderten pharmakologischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Artemisone has demonstrated significant efficacy against malaria parasites, particularly Plasmodium falciparum.

- Efficacy Comparison : In comparative studies, this compound was found to be 10 times more potent than artesunate against various strains of P. falciparum in vitro and exhibited superior activity in rodent models against both drug-sensitive and resistant strains .

- Mechanism of Action : The mechanism involves the activation of the endoperoxide bridge within the compound, leading to the generation of reactive oxygen species that damage the parasite's cellular components .

Table 1: Efficacy of this compound vs. Artesunate

| Study Type | This compound Efficacy | Artesunate Efficacy | Notes |

|---|---|---|---|

| In Vitro | 10x more potent | Lower | Against multiple P. falciparum strains |

| In Vivo (Rodent) | 4-10x more potent | Lower | Effective against resistant strains |

| Phase II Trials | Superior | Inferior | Compared to standard treatments |

Treatment of Schistosomiasis

This compound has been investigated for its potential use in treating schistosomiasis, a disease caused by parasitic worms.

- Formulation Development : A self-microemulsifying drug delivery system (SMEDDS) was developed for oral administration of this compound, which significantly improved its stability and bioavailability . This formulation was shown to eliminate adult worms and their eggs in infected mice effectively.

- Safety Profile : The compound is considered "practically nontoxic," with a No Observed Adverse Effect Level (NOAEL) established at 2000 mg/kg body weight/day .

Table 2: Efficacy of this compound in Schistosomiasis

| Parameter | Result |

|---|---|

| Worm Elimination | Complete at low doses |

| Egg Reduction | Significant reduction observed |

| Safety (NOAEL) | 2000 mg/kg body weight/day |

Antiviral Properties

Recent studies have highlighted this compound's antiviral activity, particularly against human cytomegalovirus (HCMV).

- Mechanism : this compound acts as a reversible inhibitor targeting an early phase of the viral replication cycle, showing efficacy comparable to ganciclovir but with enhanced potency .

- Drug Resistance : It has shown effectiveness against both laboratory-adapted and drug-resistant strains of HCMV, indicating its potential as a therapeutic option in viral infections .

Table 3: Antiviral Efficacy of this compound

| Viral Strain Type | IC50 (μM) | Comparison to Ganciclovir |

|---|---|---|

| Laboratory-adapted | 1.20 ± 0.46 | Comparable |

| Drug-resistant | Effective | Superior |

Anti-Cancer Applications

Emerging research suggests that this compound may possess significant anti-cancer properties.

- Tumor Cell Lines : Studies indicate that this compound disrupts the cell cycle in melanoma cells, leading to growth arrest and apoptosis . Its mechanism involves oxidative stress induction similar to other artemisinin derivatives but with improved safety profiles.

- Comparative Activity : this compound exhibits superior antitumor activity compared to traditional chemotherapeutics, making it a candidate for further investigation in oncology .

Table 4: Anticancer Activity of this compound

| Cancer Type | Mechanism | Efficacy |

|---|---|---|

| Melanoma | Cell cycle disruption | Significant growth arrest |

| Other Tumors | Induction of oxidative stress | Enhanced compared to standard treatments |

Wirkmechanismus

Artemisone exerts its effects through several mechanisms:

Reactive Oxygen Species Generation: The endoperoxide bridge in this compound reacts with iron in the parasite, generating reactive oxygen species that damage the parasite’s cellular components.

Inhibition of Protein Synthesis: this compound interferes with the synthesis of essential proteins in the parasite.

Disruption of Mitochondrial Function: this compound disrupts the normal function of the parasite’s mitochondria, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Artemisinin: The parent compound from which artemisone is derived.

Artesunate: Another semi-synthetic derivative of artemisinin with similar antimalarial properties.

Dihydroartemisinin: A direct derivative of artemisinin used in combination therapies.

Comparison: this compound is unique among artemisinin derivatives due to its improved pharmacokinetic properties and reduced toxicity. Unlike artemisinin, which has poor bioavailability, this compound is more readily absorbed by the body. Compared to artesunate and dihydroartemisinin, this compound has shown greater efficacy in preclinical studies and a lower incidence of adverse effects .

This compound represents a significant advancement in the treatment of malaria and other parasitic infections, offering improved efficacy and safety profiles compared to its predecessors.

Biologische Aktivität

Artemisone, a derivative of artemisinin, has garnered significant attention for its potent biological activities, particularly in the realms of antimalarial and anticancer therapies. This article delves into the diverse biological activities of this compound, supported by various research findings, case studies, and data tables.

Overview of this compound

This compound is an amino-artemisinin compound, characterized by a nitrogen atom attached to C-10, which enhances its biological efficacy compared to traditional artemisinin derivatives. Its mechanism of action primarily involves inducing oxidative stress in Plasmodium falciparum, the malaria-causing parasite, and exhibiting cytotoxic effects on various cancer cell lines.

Antimalarial Activity

This compound demonstrates remarkable antimalarial properties, particularly against both asexual-stage parasites and gametocytes. Research indicates that this compound is effective in overcoming resistance mechanisms exhibited by P. falciparum.

The primary mode of action for this compound involves the generation of reactive oxygen species (ROS) through redox cycling. This process leads to oxidative damage within the malaria parasite, ultimately resulting in cell death. Studies have shown that this compound can synergize with methylene blue (MB), enhancing its efficacy by promoting oxidative stress in the parasites .

Anticancer Activity

Recent investigations have revealed that this compound also possesses significant anticancer properties. It has been tested against various human cancer cell lines, demonstrating potent cytotoxicity.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound and its derivatives against a panel of 91 human cancer lines. The results indicated that this compound exhibited IC50 values in the nanomolar range for several cancer types, showing superior activity compared to other established chemotherapeutics .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 0.03 | SMMC-7721 (liver cancer) |

| Vincristine | 0.27 | SMMC-7721 |

| Cytosine Ara. | 0.63 | SMMC-7721 |

This table illustrates the comparative cytotoxicity of this compound against liver cancer cells, highlighting its potential as a therapeutic agent in oncology.

Pharmacokinetics and Safety Profile

This compound has demonstrated favorable pharmacokinetic properties, with studies indicating that it reaches peak plasma concentrations significantly higher than those required for therapeutic efficacy . Its safety profile has been assessed in clinical trials, showing tolerability comparable to other antimalarial agents .

Eigenschaften

IUPAC Name |

4-[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO6S/c1-12-4-5-15-13(2)16(20-8-10-27(21,22)11-9-20)23-17-19(15)14(12)6-7-18(3,24-17)25-26-19/h12-17H,4-11H2,1-3H3/t12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMUNKXWYMSZIR-NQWKWHCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)N5CCS(=O)(=O)CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)N5CCS(=O)(=O)CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255730-18-8 | |

| Record name | Artemisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255730-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARTEMISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796LMW5BUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanism of action remains debated, Artemisone is believed to function similarly to other artemisinin derivatives. A key aspect involves its interaction with iron, leading to the generation of reactive oxygen species (ROS) within the parasite. These ROS are thought to cause damage to vital parasite proteins and disrupt essential biological processes [, ]. One proposed target is the parasite's SERCA PfATP6, a calcium ATPase involved in calcium homeostasis []. This compound has been shown to inhibit PfATP6, potentially disrupting calcium signaling and contributing to parasite death [, ].

ANone: Yes, research has demonstrated that this compound, upon activation by iron(II)-heme, effectively generates covalent heme-drug adducts []. This alkylating ability is consistent with other artemisinin derivatives and is thought to be a significant factor in its antimalarial activity.

ANone: this compound has the molecular formula C19H31NO6S and a molecular weight of 401.53 g/mol [].

ANone: While specific spectroscopic data is not provided in the provided research articles, it's important to note that this compound's structure has been confirmed through various analytical techniques, including X-ray crystallography for its derivatives [].

ANone: While the provided research papers don't delve into detailed computational modeling of this compound, they highlight the potential for this approach. For example, understanding the interaction of this compound with PfATP6 through molecular docking simulations could provide further insights into its mechanism of action. Additionally, quantitative structure-activity relationship (QSAR) studies could be valuable for optimizing this compound's properties, as explored with its derivatives [].

ANone: this compound, as a 10-alkylamino artemisinin derivative, possesses structural features crucial for its activity. The presence of the endoperoxide bridge is essential for its interaction with iron and subsequent generation of ROS [, ]. Modifications at the C-10 position, specifically the amino group, play a crucial role in its potency and distinguish it from other artemisinin derivatives [, ]. Studies have shown that replacing the oxygen-bearing substituents at C-10 with an amino group, as in this compound, can lead to enhanced activity against both asexual and sexual blood stages of the malaria parasite [, ].

ANone: Yes, researchers have synthesized and evaluated various this compound derivatives to explore structure-activity relationships and optimize its properties [, , , ]. For instance, the synthesis of N-glycosylated derivatives of this compound has shown promising results, with some exhibiting superior antimalarial activity and selectivity compared to this compound itself []. These findings demonstrate the potential for structural optimization of this compound to further improve its therapeutic profile.

ANone: Various strategies have been investigated to enhance this compound's stability, solubility, and bioavailability:

- Self-Microemulsifying Drug Delivery System (SMEDDS): A SMEDDS formulation using Capmul MCM, Kolliphor HS15, propylene glycol, and Polysorb ID 46 demonstrated high drug loading, storage stability, and enhanced oral bioavailability in mice infected with Schistosoma mansoni [, ].

- Lipid Matrix Tablets: Incorporating this compound into lipid matrix tablets, especially in combination with Lumefantrine, has been proposed as a strategy to improve solubility and bioavailability [].

- Pheroid® Drug Delivery System: Although the Pheroid system didn't significantly enhance this compound's in vitro activity, it showed some promise in improving its pharmacokinetic profile in primates [].

- Injectable Pasty Polymer: A slow-release formulation using a poly(sebacic acid–ricinoleic acid) (PSARA) pasty polymer demonstrated sustained release of this compound over several days, enhancing its efficacy in a mouse model of cerebral malaria [].

- Nano- and Microparticles: Encapsulating this compound in biodegradable poly(lactide-co-glycolide) micro- and nanoparticles, prepared via solvent displacement and spray drying methods, has shown promise in achieving controlled release and high drug loading [].

ANone: this compound exhibits favorable pharmacokinetic properties, including dose linearity over a range of doses []. Following a single oral dose of 80 mg in healthy subjects, this compound reached a geometric mean maximum concentration (Cmax) of 140.2 ng/ml with a short elimination half-life (t1/2) of 2.79 hours []. This short half-life is comparable to other artemisinins and makes it suitable for use in artemisinin-based combination therapies (ACTs) [].

ANone: this compound is metabolized into several metabolites, including the active metabolite M1 [, ]. Unlike some other artemisinin derivatives, dihydroartemisinin (DHA) is not a metabolite of this compound []. Its metabolic profile contributes to its overall efficacy and distinguishes it from other artemisinins.

ANone: Yes, research suggests that the route of administration can significantly impact this compound's effectiveness. In a study using a mouse model of cerebral malaria, intranasal administration of an this compound-SMEDDS formulation proved to be the most efficacious route, followed by oral administration. Intraperitoneal injection was the least effective route []. These findings highlight the importance of optimizing the delivery route for this compound to maximize its therapeutic benefit.

ANone: this compound demonstrates potent in vitro activity against P. falciparum, with 3-5 fold higher potency than artesunate [, ]. Its activity remains consistent across different strains, including multidrug-resistant ones [].

ANone: this compound's antimalarial activity has been extensively evaluated in various animal models, including:

- Aotus Monkeys: this compound, in combination with mefloquine or amodiaquine, effectively cured P. falciparum infections in Aotus monkeys [].

- Mice: Studies using a mouse model of cerebral malaria (Plasmodium berghei ANKA) have shown that this compound, particularly in combination with other antimalarial drugs and when formulated for controlled release, can effectively reduce parasitemia, prolong survival, and prevent death [, , ].

ANone: Yes, this compound has undergone Phase I clinical trials in humans. These studies have demonstrated its safety, tolerability, and favorable pharmacokinetic profile []. While further clinical trials are needed to establish its efficacy in treating malaria in humans, the initial results are promising.

ANone: While this compound has shown promising activity against drug-resistant P. falciparum strains in vitro, the potential for resistance development remains a concern, as with all antimalarial drugs. Monitoring for resistance emergence is crucial for its long-term effectiveness.

ANone: Apart from the formulation strategies mentioned earlier, researchers are investigating ways to enhance this compound's delivery to its target, specifically within the parasite. One approach could involve utilizing nanocarriers that specifically target infected red blood cells, improving drug concentration at the site of action and potentially reducing systemic toxicity [].

ANone: Various analytical techniques have been employed to characterize and quantify this compound and its metabolites, including:

- Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS): This highly sensitive and specific method has been used to measure plasma concentrations of this compound and its metabolites in pharmacokinetic studies [, ].

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry, has been used for the quantification of this compound in various matrices, including plasma, in vitro cultures, and formulations [, , ].

- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA, specifically the histidine-rich protein 2 (HRP2) assay, has been employed to assess the ex vivo activity of this compound against P. falciparum isolates [].

ANone: this compound exhibits poor aqueous solubility, posing a challenge for its formulation and bioavailability [, ]. This limitation has driven the exploration of various drug delivery systems, such as SMEDDS and lipid-based formulations, to enhance its solubility and dissolution rate, ultimately improving its absorption and therapeutic efficacy.

ANone: Research suggests that this compound might interact with efflux transporters, specifically P-glycoprotein (P-gp), which could affect its absorption and bioavailability [, ]. Further investigation is necessary to fully elucidate these interactions and their clinical implications for this compound's use, especially in combination therapies.

ANone: Yes, the ongoing search for new antimalarial treatments is driven by the emergence of drug resistance and the need for more effective therapies. Several alternatives and potential substitutes for this compound are under investigation, including:

- Synthetic Peroxides: OZ277 (Arterolane) and OZ439 are fully synthetic ozonides that have shown promising antimalarial activity and are in clinical trials [].

- Other Artemisinin Derivatives: Researchers continue to explore new artemisinin derivatives with improved properties, such as enhanced activity against resistant parasites, longer half-lives, and reduced toxicity [, , , ].

- Combinations with Redox Active Drugs: Combining this compound or other artemisinin derivatives with redox active drugs like methylene blue is a promising strategy to enhance antimalarial activity, particularly against gametocytes [, ].

- High-throughput Screening Platforms: These platforms allow for rapid screening of large libraries of compounds for antimalarial activity, accelerating drug discovery [].

- In Vitro Culture Systems: Continuous in vitro cultures of P. falciparum are essential for evaluating drug efficacy and investigating parasite biology [].

- Animal Models: Various animal models, such as mice and Aotus monkeys, are crucial for preclinical testing of this compound's efficacy and safety [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.